molecular formula C19H19N3O2S2 B2546668 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 1114611-88-9

4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2546668
CAS No.: 1114611-88-9
M. Wt: 385.5
InChI Key: UGEUYRJOLUMQRV-UHFFFAOYSA-N
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Description

4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-3-benzyl-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-15-10-6-5-9-14(15)11-21-18(23)16-17(20)22(19(25)26-16)12-13-7-3-2-4-8-13/h2-10H,11-12,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEUYRJOLUMQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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